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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)propanenitrile

Cat. No.: B1304935 Get Quote

An In-depth Technical Guide to 2-(4-
Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and characterization of 2-(4-Nitrophenyl)propanenitrile. This document is intended

to serve as a valuable resource for professionals in the fields of chemical research and drug

development.

Chemical Structure and IUPAC Name
IUPAC Name: 2-(4-nitrophenyl)propanenitrile[1]

Synonyms: 2-(4-nitrophenyl)propiononitrile, 2-(4-nitrophenyl)propionitrile[1]

CAS Number: 50712-63-5[1]

Chemical Structure:

The molecule consists of a propanenitrile backbone with a 4-nitrophenyl group attached to the

second carbon atom.

Molecular Formula: C₉H₈N₂O₂[1]
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Molecular Weight: 176.17 g/mol [1]

Physicochemical and Spectroscopic Data
Quantitative data for 2-(4-Nitrophenyl)propanenitrile is not readily available in the surveyed

literature. However, data for the closely related compound, 2-methyl-2-(4-
nitrophenyl)propanenitrile, can provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS:

71825-51-9)[2]

Property Value

Melting Point 80-81.5 °C

Boiling Point 330.6 ± 25.0 °C (Predicted)

Density 1.178 ± 0.06 g/cm³ (20 °C, 760 Torr)

Appearance White to light yellow solid

Storage Sealed in dry, Room Temperature

Table 2: Predicted Spectroscopic Data for 2-(4-Nitrophenyl)propanenitrile
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Spectroscopy Expected Features

¹H NMR

Aromatic protons (AA'BB' system): two doublets

in the range of 7.5-8.3 ppm. Methine proton (-

CH(CN)-): a quartet around 4.0 ppm. Methyl

protons (-CH₃): a doublet around 1.6 ppm.

¹³C NMR

Nitrile carbon (-CN): in the range of 115-120

ppm. Aromatic carbons: four signals in the

aromatic region (approx. 124-150 ppm), with the

carbon attached to the nitro group being the

most downfield. Methine carbon (-CH(CN)-):

around 30-40 ppm. Methyl carbon (-CH₃):

around 15-20 ppm.

IR Spectroscopy

A sharp, medium intensity peak for the nitrile

C≡N stretch around 2250 cm⁻¹. Strong

absorptions for the nitro group (N-O stretch)

around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹

(symmetric). C-H stretches for the aromatic and

aliphatic portions.

Mass Spectrometry

Molecular ion peak (M⁺) at m/z = 176. Common

fragments would likely include the loss of the

nitro group (NO₂) and the nitrile group (CN).

Experimental Protocols
Proposed Synthesis of 2-(4-Nitrophenyl)propanenitrile
A plausible synthetic route to 2-(4-Nitrophenyl)propanenitrile involves the ethylation of 4-

nitrophenylacetonitrile. The following protocol is adapted from the synthesis of the analogous 2-

methyl-2-(4-nitrophenyl)propanenitrile and general nitrile chemistry.

Reaction Scheme:

4-Nitrophenylacetonitrile + Ethylating Agent --- (Base, Solvent) ---> 2-(4-
Nitrophenyl)propanenitrile
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Materials and Reagents:

4-Nitrophenylacetonitrile

Sodium hydride (NaH) or another suitable base (e.g., sodium tert-butoxide)

Ethyl iodide or ethyl bromide

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Hydrochloric acid (1N)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

A solution of 4-nitrophenylacetonitrile in anhydrous DMF is prepared in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The

mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.

Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the

temperature at 0 °C.

After the addition is complete, the reaction is allowed to warm to room temperature and

stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting

material.

The reaction is quenched by the slow addition of 1N HCl.

The mixture is transferred to a separatory funnel and extracted three times with ethyl

acetate.
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The combined organic layers are washed with water and then with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude 2-(4-Nitrophenyl)propanenitrile can be purified by column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods
The synthesized product should be characterized using standard spectroscopic techniques to

confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the proton and carbon framework of the molecule.

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional

groups, particularly the nitrile (C≡N) and nitro (NO₂) groups.

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the

compound and can provide information about its fragmentation pattern.

Potential Biological Activity and Applications
While specific biological activity for 2-(4-Nitrophenyl)propanenitrile is not extensively

documented, compounds containing a nitroaromatic moiety are known to exhibit a wide range

of biological effects. The nitro group can act as a pharmacophore and is present in various

antimicrobial and antineoplastic agents. It is believed that the biological activity of many nitro

compounds stems from their ability to undergo bioreduction to form reactive nitroso and

hydroxylamino intermediates, which can induce cellular damage.

Given its structure, 2-(4-Nitrophenyl)propanenitrile could be investigated for potential

applications in the following areas:

Antimicrobial Drug Discovery: As a potential lead compound for the development of new

antibacterial or antifungal agents.
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Enzyme Inhibition Studies: The electrophilic nature of the nitrile group and the electronic

properties of the nitrophenyl ring may allow for interaction with active sites of various

enzymes.

Organic Synthesis: It can serve as a building block for the synthesis of more complex

molecules with potential pharmaceutical applications. For example, the nitro group can be

reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced

to an amine, opening up a wide range of possible chemical transformations.

Visualized Workflow and Logical Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-
Nitrophenyl)propanenitrile.
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Caption: Synthesis and purification workflow for 2-(4-Nitrophenyl)propanenitrile.

This guide provides a foundational understanding of 2-(4-Nitrophenyl)propanenitrile for

research and development purposes. Further experimental investigation is warranted to fully

elucidate its physicochemical properties, biological activities, and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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